molecular formula C26H29FN2O5 B5300309 4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5300309
M. Wt: 468.5 g/mol
InChI Key: VEKLQSIRVYQLEL-ZNTNEXAZSA-N
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Description

This compound is a pyrrol-2-one derivative with a complex substitution pattern. Key structural features include:

  • A 2,5-dihydro-1H-pyrrol-2-one core functionalized with a 4-ethoxy-2-methylbenzoyl group at position 2.
  • A hydroxy group at position 3, enabling hydrogen bonding.
  • A morpholin-4-yl ethyl chain at position 1, enhancing solubility and influencing pharmacokinetic properties.

Properties

IUPAC Name

(4E)-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN2O5/c1-3-34-20-8-9-21(17(2)16-20)24(30)22-23(18-4-6-19(27)7-5-18)29(26(32)25(22)31)11-10-28-12-14-33-15-13-28/h4-9,16,23,30H,3,10-15H2,1-2H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKLQSIRVYQLEL-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)F)/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrrolidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidinone ring.

    Substitution Reactions: Introduction of the ethoxy, methyl, fluorophenyl, and morpholinyl groups through various substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperature and pressure.

Scientific Research Applications

4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs from Crystallographic Data ()

Compound ID/Name Core Structure Substituents Key Differences
4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one 2,5-dihydro-1H-pyrrol-2-one 4-ethoxy-2-methylbenzoyl (C4), 4-fluorophenyl (C5), hydroxy (C3), morpholinylethyl (N1) Reference compound.
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4,5-dihydro-1H-pyrazole 4-bromophenyl (C5), 4-fluorophenyl (C3), acetyl (N1) Pyrazole core vs. pyrrolone; bromine substitution reduces lipophilicity.
5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole 4,5-dihydro-1H-pyrazole 4-bromophenyl (C5), 4-fluorophenyl (C3), phenyl (N1) Bulkier phenyl group at N1 may hinder target binding compared to morpholinyl.
489463-85-6 (4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one) Pyrrol-2(5H)-one Benzyloxy (C4), ethoxyphenyl (C5), morpholinopropyl (N1) Benzyloxy group increases steric bulk; longer morpholinopropyl chain enhances solubility.

Key Observations :

  • Morpholine-containing chains (e.g., morpholinylethyl vs. morpholinopropyl) modulate solubility and metabolic stability .
  • Fluorophenyl groups are conserved across analogs, suggesting their role in target engagement or π-stacking interactions .

Electronic and Physicochemical Properties

Based on substituent effects:

  • The 4-ethoxy group in the reference compound likely increases lipophilicity (logP) compared to benzyloxy or bromophenyl substituents.
  • The hydroxy group at C3 enhances hydrogen-bond donor capacity, a feature absent in acetyl-substituted pyrazoles .

Research Findings and Gaps

  • Biological Data: No activity data (e.g., IC50, Ki) is provided in the evidence, limiting functional comparisons.

Biological Activity

The compound 4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and specific activities, supported by case studies and data tables.

Chemical Structure and Properties

This compound can be described by the following molecular characteristics:

PropertyValue
Molecular FormulaC26H31FN2O4
Molecular Weight454.5 g/mol
IUPAC Name(4E)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)pyrrolidine-2,3-dione
InChI KeyLSPAUXBWCFXLSG-ZNTNEXAZSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Aldol Condensation : To form carbon-carbon bonds between the benzoyl and pyrrolone moieties.
  • Amidation : For introducing the diethylaminoethyl group.
  • Esterification : To form the ethoxy group.

These synthetic methods allow for the construction of the compound's complex structure while maintaining functional group integrity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular metabolism.
  • Receptor Binding : It can bind to specific receptors on cell surfaces, modulating cellular responses.
  • Genetic Interaction : Potential interactions with DNA/RNA may influence gene expression.

Pharmacological Studies

Recent studies have indicated that this compound exhibits significant pharmacological properties:

  • Anticancer Activity : Preliminary in vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines. For instance, compounds similar to this structure have demonstrated IC50 values in the micromolar range against various cancer types, including colon and breast cancer cells .
  • Anti-inflammatory Effects : The presence of the hydroxyl group may contribute to anti-inflammatory properties. Compounds with similar structures have been noted for their ability to reduce inflammation markers in cell models .
  • Antimicrobial Properties : Some derivatives have shown promising antibacterial activity against pathogenic bacteria, suggesting potential applications in treating infections .

Case Study 1: Anticancer Activity

A study evaluated the effects of a related compound on human breast cancer T47D cells. The derivative exhibited an IC50 value of 27.3 μM, indicating moderate efficacy against this cancer type. This suggests that modifications to the structure can enhance or diminish biological activity depending on the target .

Case Study 2: Anti-inflammatory Effects

In a separate study focusing on inflammation, compounds structurally similar to this compound were tested in vitro for their ability to inhibit pro-inflammatory cytokines. Results showed a significant reduction in cytokine levels, supporting their potential as anti-inflammatory agents .

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